(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid
Overview
Description
“(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid” appears to be a complex organic compound. The fluorenylmethyloxycarbonyl (Fmoc) group suggests it might be used in peptide synthesis12.
Molecular Structure Analysis
The exact molecular structure of this compound is not available. However, the Fmoc group typically contributes a large planar structure to the molecule, and the pentanoic acid suggests a five-carbon chain13.
Chemical Reactions Analysis
The exact chemical reactions involving this compound are not known. However, the Fmoc group is typically removed in peptide synthesis via a base-catalyzed reaction4.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available. However, similar compounds often have high molecular weights and are usually solid at room temperature56.
Scientific Research Applications
Solid Phase Synthesis Linkers : The compound's derivatives are used as linkers in solid phase synthesis, showing higher acid stability compared to standard trityl resins. This application is significant in the synthesis of various organic molecules and peptides (Bleicher, Lutz, & Wuethrich, 2000).
Peptide Bond Protection : Derivatives of this compound, such as N,O-Bis-Fmoc derivatives, are used in protecting peptide bonds during peptide synthesis. This is particularly valuable for synthesizing peptides with difficult sequences (Johnson, Quibell, Owen, & Sheppard, 1993).
Synthesis of Novel Acids and Amino Acids : The compound and its analogs have been used in the synthesis of novel functional diacids and amino acids. These synthetic processes have implications in the development of new materials and pharmaceuticals (Zhang Zhi-qin, 2004).
Development of Nitric Oxide Synthase Inhibitors : Derivatives of this compound have been used in the design of inhibitors for nitric oxide synthases, which are enzymes involved in the production of nitric oxide, a crucial biological messenger (Ulhaq et al., 1998).
Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, is used to protect hydroxy-groups in organic synthesis. This is crucial for maintaining the integrity of certain functional groups during chemical reactions (Gioeli & Chattopadhyaya, 1982).
Synthesis of Oligomers : N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derivatives of this compound, have been used to synthesize oligomers. This has implications in the development of new polymers and materials (Gregar & Gervay-Hague, 2004).
Safety And Hazards
The safety and hazards of this compound are not known. However, due to its complex structure, it should be handled with care, and appropriate safety measures should be taken78.
Future Directions
The future directions of this compound are not known. However, if it’s used in peptide synthesis, it could be used to create a wide variety of peptides for research and therapeutic applications4.
Please note that this analysis is based on the limited information available and some assumptions about the compound’s structure and use. For a more accurate analysis, more specific information about the compound would be needed.
properties
IUPAC Name |
(3S)-6-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c22-19(24)10-9-13(11-20(25)26)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H2,22,24)(H,23,27)(H,25,26)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXKYUGMPJITQT-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426594 | |
Record name | Fmoc-beta-Homogln-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid | |
CAS RN |
283160-17-8 | |
Record name | Fmoc-beta-Homogln-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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